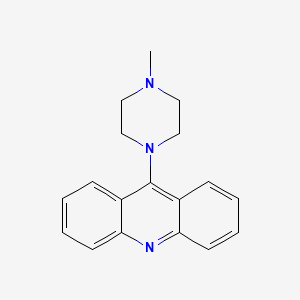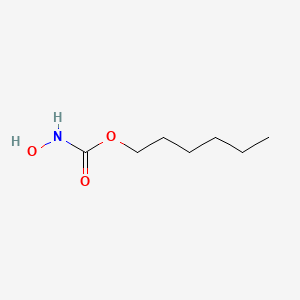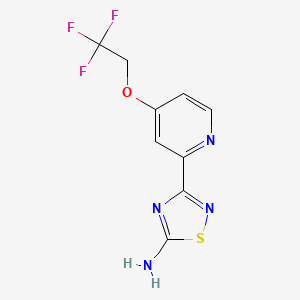
1-Cyano-4-isocyanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-4-isocyanonaphthalene is an organic compound with the molecular formula C12H6N2 It is a derivative of naphthalene, characterized by the presence of both cyano and isocyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-4-isocyanonaphthalene can be synthesized through several methods. One common approach involves the reaction of 1,4-diaminonaphthalene with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and optimization of reaction conditions are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-4-isocyanonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 1-amino-4-isocyanonaphthalene.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyano group under mild conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: 1-Amino-4-isocyanonaphthalene.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Cyano-4-isocyanonaphthalene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Cyano-4-isocyanonaphthalene exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to proteins and enzymes, altering their function. The isocyano group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
1-Cyano-4-isocyanonaphthalene can be compared with other isocyanonaphthalene derivatives, such as:
1-Amino-4-isocyanonaphthalene: Similar in structure but with an amino group instead of a cyano group, leading to different reactivity and applications.
1,5-Diisocyanonaphthalene:
2,6-Isocyanonaphthalene: Another isomer with distinct electronic properties and applications.
The uniqueness of this compound lies in its combination of cyano and isocyano groups, which impart specific reactivity and photophysical characteristics that are valuable in various scientific and industrial applications .
Properties
CAS No. |
730964-88-2 |
|---|---|
Molecular Formula |
C12H6N2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-isocyanonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6N2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H |
InChI Key |
KYHXVDJOMFAENT-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C2=CC=CC=C21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


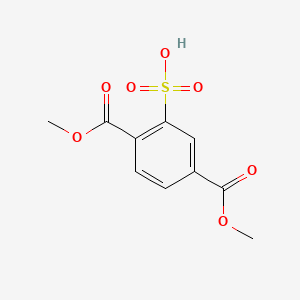
![(5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B13753585.png)
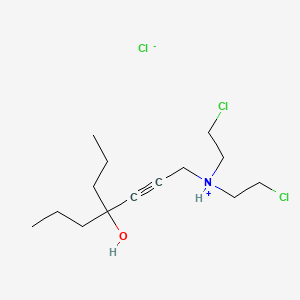
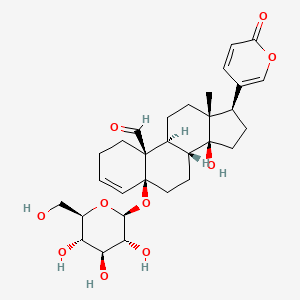
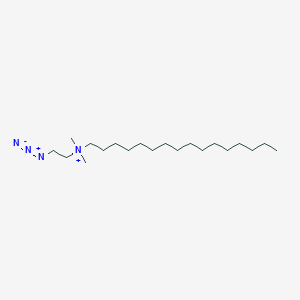
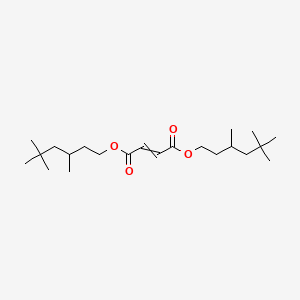
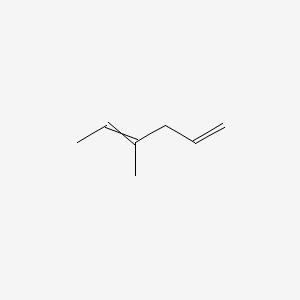

![2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13753615.png)
![8-Hydroxy-6-oxaspiro[3.4]octan-7-one](/img/structure/B13753619.png)
